molecular formula C20H15Cl2FO6 B596508 ((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate CAS No. 1294481-79-0

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate

Cat. No. B596508
M. Wt: 441.232
InChI Key: CTNZBYHJBWVNHD-JXXFODFXSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules. The presence of chlorobenzoyl groups suggests that it might have some interesting chemical properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the tetrahydrofuran ring, possibly through a cyclization reaction, followed by the introduction of the chlorobenzoyl groups.



Molecular Structure Analysis

The molecule contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of fluorine and chlorine atoms suggests that the molecule might have interesting electronic properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the chlorobenzoyl groups suggests that it might undergo reactions typical of aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine and chlorine atoms, for example, might make the compound relatively nonpolar and could affect its solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • Complex organic compounds, including those with specific stereochemistry like the one described, often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The detailed synthesis process, such as that described by Qiu et al. (2009) for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of such compounds in drug development Qiu et al., 2009.

Applications in Medicinal Chemistry

  • Compounds with specific configurations are often explored for their potential in medicinal chemistry. For instance, stereochemistry plays a crucial role in the pharmacological profile of drugs. The stereochemical configuration can significantly impact the interaction with biological targets, efficacy, and safety profile of pharmaceutical agents Veinberg et al., 2015.

Environmental Science Applications

  • In environmental science, certain complex organic compounds are studied for their degradation products and environmental fate. For example, the occurrence and toxicity of antimicrobial compounds like triclosan and its by-products in the environment have been reviewed, which is relevant to understanding the environmental impact of synthetic organic compounds Bedoux et al., 2012.

Materials Science

  • Complex organic molecules are also important in materials science, where they may be used as building blocks for novel materials with specific properties. Research into the chemical modification of biopolymers, for instance, explores how functional groups and substitution patterns affect the properties of the resulting materials, which can be relevant for the application potential of a compound like the one you're interested in Petzold-Welcke et al., 2014.

Safety And Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study of new and complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include exploring its potential uses in medicine, materials science, or other areas of chemistry.


properties

IUPAC Name

[(2R,3R,4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16H,10H2,1H3/t15-,16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZBYHJBWVNHD-JXXFODFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693388
Record name {(2R,3R,4R)-3-[(4-Chlorobenzoyl)oxy]-4-fluoro-4-methyl-5-oxooxolan-2-yl}methyl 4-chlorobenzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate

CAS RN

1294481-79-0
Record name {(2R,3R,4R)-3-[(4-Chlorobenzoyl)oxy]-4-fluoro-4-methyl-5-oxooxolan-2-yl}methyl 4-chlorobenzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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